molecular formula C16H21N3O4 B12943047 tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B12943047
M. Wt: 319.36 g/mol
InChI Key: VNVAKNQAGDPQGQ-NSHDSACASA-N
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Description

tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate is a chiral benzoimidazole derivative featuring a tert-butyl carbamate group at position 1 and a 2-amino-3-methoxy-3-oxopropyl substituent at position 4. The compound’s stereochemistry (S-configuration) and functional groups—such as the amino, methoxy, and ester moieties—impart distinct physicochemical properties, including hydrogen-bonding capacity, solubility, and steric bulk. Benzoimidazole derivatives are widely explored in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors or protease modulators . The tert-butyl group enhances lipophilicity and metabolic stability, while the amino and methoxy groups may influence intermolecular interactions in crystalline or biological environments .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxopropyl]benzimidazole-1-carboxylate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-9-18-12-6-5-10(8-13(12)19)7-11(17)14(20)22-4/h5-6,8-9,11H,7,17H2,1-4H3/t11-/m0/s1

InChI Key

VNVAKNQAGDPQGQ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)C[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through a tert-butylation reaction using tert-butyl chloride and a base such as potassium carbonate.

    Attachment of the amino and methoxy groups: The amino group is introduced through a nucleophilic substitution reaction, while the methoxy group is introduced through a methylation reaction using methyl iodide and a base.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon.

Scientific Research Applications

tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting enzymes and receptors involved in various diseases.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: Researchers use this compound to investigate its interactions with biomolecules and its potential as a chemical probe.

    Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of tert-butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate, we compare it with structurally related imidazole and benzoimidazole derivatives from published literature (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Functional Groups Present
This compound Benzoimidazole - tert-Butyl carbamate (position 1)
- 2-Amino-3-methoxy-3-oxopropyl (position 6)
Carbamate, ester, amine, methoxy
4-[(Methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Imidazole - Methylamino carbonyl
- tert-Butoxy-S-alanyl carbonyl
Amide, carbamate
4-[5-({[(tert-Butoxy)carbonyl]amino}pentylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Imidazole - Pentylamino linker with tert-butoxy group
- tert-Butoxy-S-alanyl carbonyl
Amide, carbamate, alkyl chain
4-[(Benzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Imidazole - Benzylamino carbonyl
- tert-Butoxy-S-alanyl carbonyl
Amide, carbamate, aromatic
4-[(R/S-α-Methylbenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Imidazole - α-Methylbenzylamino (R/S)
- tert-Butoxy-S-alanyl carbonyl
Amide, carbamate, stereogenic center

Structural and Physicochemical Differences

Substituent Diversity: The 2-amino-3-methoxy-3-oxopropyl group introduces a chiral center and polar functional groups, promoting hydrogen bonding with biological targets or solvents. This contrasts with analogs bearing simpler alkyl or aromatic substituents (e.g., benzylamino or methylamino groups in compounds 5{29}–5{33}) .

Hydrogen-Bonding and Crystallographic Behavior

The amino and methoxy groups in the target compound are likely to participate in N–H⋯O and C–H⋯O hydrogen bonds, as observed in Etter’s graph-set analysis of molecular crystals . Such interactions may stabilize its crystalline lattice or supramolecular assemblies, distinguishing it from analogs with fewer hydrogen-bond donors (e.g., 5{29} and 5{30}). Notably, crystallographic studies of similar compounds often employ SHELX software for structure refinement, suggesting that the target compound’s crystal structure could be resolved using these methods .

Research Findings and Gaps

While structural comparisons highlight the target compound’s unique features, experimental data on its solubility, melting point, and bioactivity remain scarce. For instance:

  • Hypothetical Solubility: The polar amino and methoxy groups may improve aqueous solubility relative to tert-butyl-heavy analogs like 5{30}, but this requires validation.

Biological Activity

Overview

The compound tert-butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate is a synthetic derivative belonging to the benzimidazole class. It is characterized by its unique molecular structure, which includes a tert-butyl group, an amino group, and a methoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C16H21N3O4
  • Molecular Weight : 319.36 g/mol
  • IUPAC Name : tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxopropyl]benzo[d]imidazole-1-carboxylate
  • CAS Number : 2387564-90-9

Anticancer Activity

Recent studies have explored the anticancer potential of benzimidazole derivatives, highlighting their effectiveness against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against breast cancer (MCF-7), leukemia (HL-60), and colon cancer (HCT-116) cells.

CompoundCell LineIC50 (µM)
This compound MCF-7TBD
HL-60TBD
HCT-116TBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Mechanistic Insights

In related studies, compounds exhibiting similar structures have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway. For example, they may increase pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced cancer cell death.

Case Studies

While direct case studies on this compound are sparse, research on analogous compounds provides insights into its potential applications:

  • Antiproliferative Studies : A study involving benzimidazole derivatives reported that modifications in substituents significantly affected antiproliferative activity across various tumor cell lines, suggesting that similar adjustments in this compound might yield potent derivatives.
  • Mechanism Elucidation : Research indicated that certain benzimidazole derivatives inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells. This mechanism could be relevant for the studied compound as well.

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